molecular formula C27H34N6O3 B12625941 N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B12625941
M. Wt: 490.6 g/mol
InChI Key: TXEIVWNZZISKSF-DEOSSOPVSA-N
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Description

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a combination of indole, piperazine, and phenylpropanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally, the coupling of these intermediates with the phenylpropanamide moiety. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, piperazine derivatives, and phenylpropanamide derivatives. Examples include:

  • Indole-3-acetic acid
  • Piperazine-1-carboxamide
  • N-phenylpropanamide

Uniqueness

What sets N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H34N6O3

Molecular Weight

490.6 g/mol

IUPAC Name

N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide

InChI

InChI=1S/C27H34N6O3/c1-31(2)13-12-28-25(34)24(18-20-8-4-3-5-9-20)30-27(36)33-16-14-32(15-17-33)26(35)22-19-29-23-11-7-6-10-21(22)23/h3-11,19,24,29H,12-18H2,1-2H3,(H,28,34)(H,30,36)/t24-/m0/s1

InChI Key

TXEIVWNZZISKSF-DEOSSOPVSA-N

Isomeric SMILES

CN(C)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Canonical SMILES

CN(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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